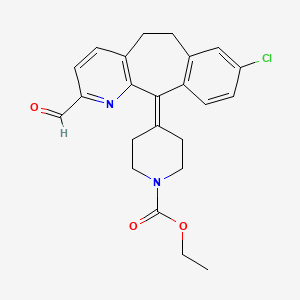
2-Formyl Loratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl Loratadine, also known as N-Formyldesloratadine, is a compound related to Loratadine and Desloratadine . It is used in the field of respiratory drugs and antihistamines .
Synthesis Analysis
Loratadine, from which 2-Formyl Loratadine is derived, is a second-generation antihistamine . It has fewer central nervous system and anticholinergic side effects . Its synthesis involves a series of compounds based on loratadine that have both H1 receptor antagonist activity and 5-lipoxygenase inhibitory activity .
Molecular Structure Analysis
The crystal structure of the metastable form II of loratadine, a related compound, was determined using a combination of low-resolution 3D electron diffraction data and density functional theory . The structure could not be obtained by ab initio direct methods due to the limited resolution of the electron diffraction data and the complexity of configurational disorder .
Chemical Reactions Analysis
The degradation of Loratadine, a common antihistamine, was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) . The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .
Physical And Chemical Properties Analysis
Loratadine has a molecular formula of C22H23ClN2O2 and an average mass of 382.883 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 531.3±50.0 °C at 760 mmHg, and a flash point of 275.1±30.1 °C .
Applications De Recherche Scientifique
Pharmacological and Therapeutic Insights
Loratadine is recognized for its efficacy as a second-generation H1-receptor antagonist, highlighting its significance in managing allergy symptoms with minimal central nervous system effects, such as sedation. This positions Loratadine and its derivatives, potentially including 2-Formyl Loratadine, as subjects for research into allergic rhinitis, chronic urticaria, and possibly broader antiallergic and anti-inflammatory applications. The antiallergic properties of Loratadine, which may extend to its derivatives, are of particular interest for specific treatment situations as future research elucidates the nature of inflammatory responses and the action mechanisms of antiallergic antagonists (Roman Ij & Danzig Mr, 1993).
Anti-Inflammatory and Antiallergic Research
Exploration into the anti-inflammatory and antiallergic properties of second-generation antihistamines like Loratadine is significant. The continued identification of immune effector cells and mediators in the allergic cascade underscores the need for further research into the role of derivatives like 2-Formyl Loratadine in anti-inflammatory therapy. This is particularly relevant given the discovery of new-generation H1-receptor antagonists' ability to inhibit the release of inflammatory mediators and cytokines, which may reflect in increased efficacy for managing nasal obstruction and other allergy symptoms (Canonica & Blaiss, 2011).
Broader Antihistaminic Applications
The broad application of Loratadine in treating allergic conditions, including its effectiveness, safety, and minimal side effects compared to first-generation antihistamines, suggests potential areas for research into its derivatives. Studies on Loratadine's pharmacology, pharmacokinetics, efficacy, and safety, provide a foundation for investigating the derivatives' applications in managing seasonal allergic rhinitis, chronic idiopathic urticaria, and possibly in asthma therapy where allergic rhinitis coexists (H. Nelson, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13-14H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHKNGVLJMSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C=O)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652595 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl Loratadine | |
CAS RN |
1076198-15-6 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)

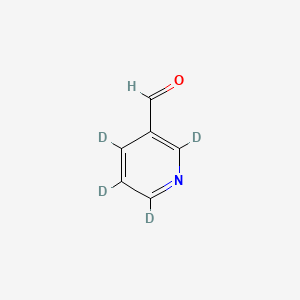
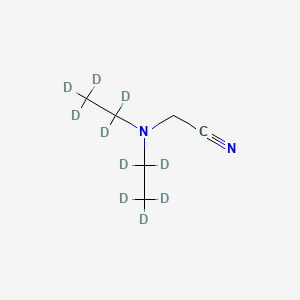
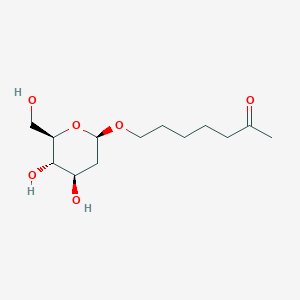

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
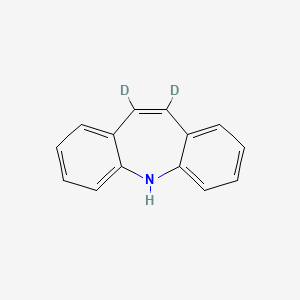
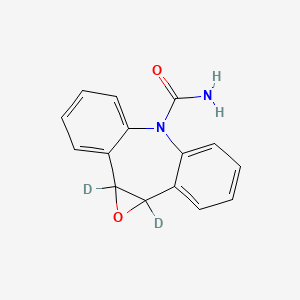
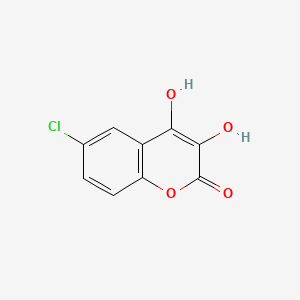
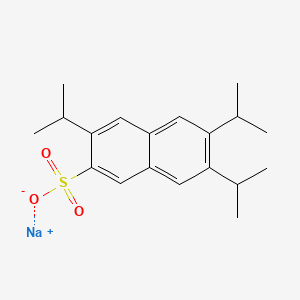
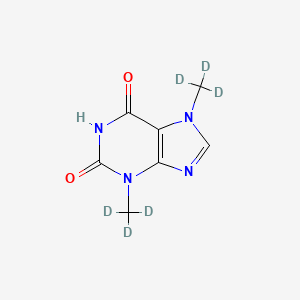
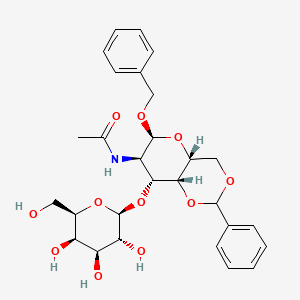
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)